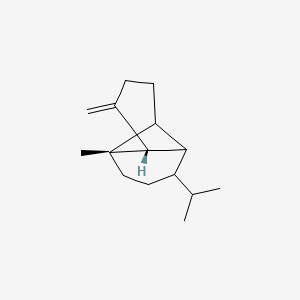
s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Descripción general
Descripción
s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- is a chemical compound that belongs to the class of triazine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- typically involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with appropriate nucleophiles. Conventional heating and microwave irradiation are commonly employed to facilitate these reactions . The use of microwave irradiation often results in higher yields and purities, as well as reduced reaction times .
Industrial Production Methods: Industrial production methods for s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive sites on the triazine ring .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically conducted under controlled temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction reactions can modify the functional groups on the triazine ring .
Aplicaciones Científicas De Investigación
s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, lubricants, and analytical reagents.
Mecanismo De Acción
The mechanism of action of s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell apoptosis . The triazine core structure allows for modifications that enhance its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
1,3,5-Triazine: The parent compound with a symmetrical triazine ring structure.
2,4-Diamino-1,3,5-triazine: Known for its use in various pharmaceutical applications.
2-Iminocoumarin-Triazine Hybrids: Investigated for their anticancer activities.
Uniqueness: s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its potential as an enzyme inhibitor and broadens its range of applications compared to other triazine derivatives .
Propiedades
IUPAC Name |
6-(2,5-dichlorophenyl)-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-4-1-2-6(11)5(3-4)7-12-8(15)14-9(16)13-7/h1-3H,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQMELORMMNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=O)NC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184323 | |
| Record name | s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30222-00-5 | |
| Record name | s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030222005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


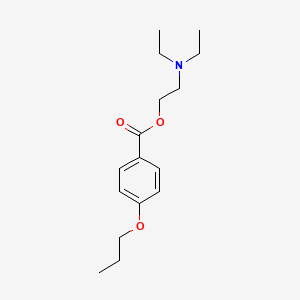
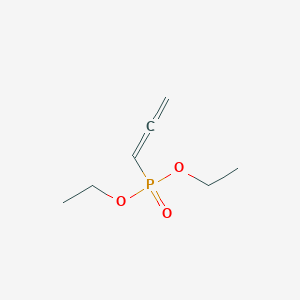
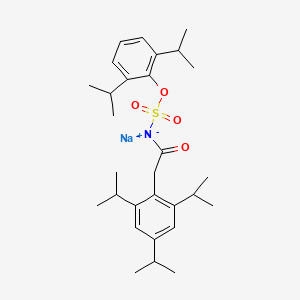
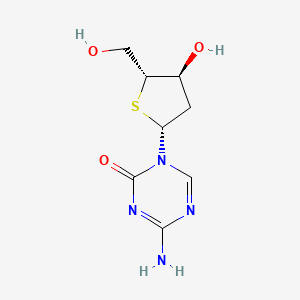




![Benzoic acid, 4-[(hydroxyamino)methyl]-](/img/structure/B3060966.png)



